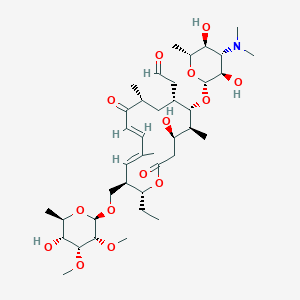

1,5-双(4-氨基苯氧)-3-戊醇

描述

Synthesis Analysis

The synthesis of related bis(phenoxy) compounds involves multi-step reactions, starting with the preparation of a bis(nitrophenoxy) compound, followed by reduction to a bis(aminophenoxy) compound, and subsequent reactions to form the desired product . For example, the synthesis of new poly(amide-imide)s is achieved through polycondensation reactions of diacid with different derivatives . Similarly, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one involves a dirhodium tetra-acetate-catalyzed intramolecular addition .

Molecular Structure Analysis

The molecular structure of bis(phenoxy) compounds and their derivatives can be complex, with the potential for various intermolecular interactions. For instance, the solid-state structure of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes was studied using 13C CP/MAS NMR and X-ray diffraction, revealing a complicated network of intermolecular interactions . The crystal structure of 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione shows that the phenyl and pyridine rings are almost perpendicular to each other .

Chemical Reactions Analysis

The chemical reactions involving bis(phenoxy) compounds can be diverse. For example, the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol involves a chemoselective addition to the C=O bond, followed by hydrolysis . The myolytic activity of derivatives from 1,5-bis-(3,4-methylendioxyphenyl)-n.pentane indicates potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phenoxy) compounds and their derivatives are characterized by various analytical techniques. The poly(amide-imide)s derived from bis(phenoxy)phthalide-containing compounds exhibit high thermal stability, with glass transition temperatures ranging from 237-292°C and 10% weight loss temperatures above 500°C in nitrogen . Solubility tests, viscosity measurements, and spectroscopic analyses such as FT-IR are commonly used to characterize these materials .

科学研究应用

代谢研究

1,5-双(4-氨基苯氧)-3-戊醇已在代谢方面得到广泛研究。研究表明,它是大鼠中喷他脒的主要代谢物,其代谢涉及肝微粒体,并产生各种代谢物,如 5-(4'-氨基苯氧基)戊酸和 5-(4'-氨基苯氧基)-1-戊醇 (Berger et al., 1992)。该药物经历羟基化,产生主要的微粒体代谢物,表明细胞色素 P-450 参与了其代谢 (Berger et al., 1991)。

电化学 DNA 生物传感器测试

1,5-双(4-氨基苯氧)-3-戊醇已在电化学 DNA 生物传感器中进行评估,以了解其与 DNA 双螺旋的相互作用。这项研究对于检查化学化合物在 DNA 结合中的功效至关重要,对它们在化学治疗中的应用有影响 (Szpakowska et al., 2006)。

卡氏肺囊虫肺炎治疗中的评估

1,5-双(4-氨基苯氧)-3-戊醇的类似物已被合成并针对卡氏肺囊虫肺炎 (PCP) 的大鼠模型进行了测试。这些研究对于开发 PCP 的新治疗策略和评估各种类似化合物的功效至关重要 (Tidwell et al., 1990)。

寄生虫感染中的质谱分析

喷他脒及其代谢物的质谱分析,包括 1,5-双(4-氨基苯氧)-3-戊醇,提供了对其结构特征的见解。这项研究对于了解各种寄生虫感染的治疗至关重要 (Breemen et al., 1995)。

新一代二胺的开发

对 1,5-双(4-氨基苯氧)-3-戊醇类似物的研究促进了治疗疟疾和利什曼病等感染的新二胺的开发。这项研究对于解决欠发达地区流行的疾病和与 HIV 重叠的疾病至关重要 (Porcheddu et al., 2012)。

结合亲和性研究

1,5-双(4-氨基苯氧)-3-戊醇已被研究其与咪唑啉 I2 位点的结合亲和力,这可能与其临床毒性有关。了解这种结合亲和力是开发治疗卡氏肺囊虫肺炎更安全、更有效的方法的关键 (Wood et al., 1998)。

属性

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRGIVAJLHKJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156851 | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(4-amidinophenoxy)-3-pentanol | |

CAS RN |

133991-33-0 | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)